molecular formula C17H14FN5O2 B2356003 N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950242-39-4

N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2356003
CAS RN: 950242-39-4
M. Wt: 339.33
InChI Key: UKSSAKLZENYQIW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Chemical Synthesis and Rearrangements

The chemistry of polyazaheterocyclic compounds involves the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles, leading to acetyl derivatives and synthesis of v-triazolo[4,5-d]pyrimidines. This highlights the compound's role in synthetic chemistry, especially in the formation of triazole derivatives and pyrimidine analogs, crucial in drug design and synthesis (Sutherland & Tennant, 1971).

Antitumor Activities

Synthetic strategies involving the condensation of specific isocyanates with amines have led to the synthesis of compounds with potential antitumor activities. These studies focus on the development of new therapeutic agents targeting cancer cell proliferation, demonstrating the compound's significance in medicinal chemistry research (Hao et al., 2017).

Catalyst and Solvent-Free Synthesis

Advancements in green chemistry include the catalyst and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This research underscores the importance of eco-friendly synthetic methods in organic chemistry, reducing the environmental impact of chemical synthesis (Moreno-Fuquen et al., 2019).

Enzyme Inhibition Studies

Research on new N-aryl derivatives of triazole compounds has revealed moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's. These findings highlight the compound's potential in the development of treatments for neurodegenerative conditions (Riaz et al., 2020).

Fluorographic Applications

In biochemistry, the compound's derivatives have been used in fluorographic procedures for detecting radioactivity in polyacrylamide gels, demonstrating its utility in molecular biology and genetics research (Skinner & Griswold, 1983).

properties

IUPAC Name

N-(3-acetylphenyl)-5-amino-1-(4-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2/c1-10(24)11-3-2-4-13(9-11)20-17(25)15-16(19)23(22-21-15)14-7-5-12(18)6-8-14/h2-9H,19H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSSAKLZENYQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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